2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide
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Overview
Description
2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound is characterized by the presence of a bromine atom and a hydrobromide group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide can be achieved through various synthetic routes. One common method involves the functionalization of imidazo[1,2-a]pyridines via radical reactions . This process typically includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies. Another approach involves the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide undergoes various chemical reactions, including substitution reactions. For example, the interaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform results in the substitution of a hydrogen atom at the C-3 carbon atom, forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide . Common reagents used in these reactions include bromine and iodine, and the major products formed are halogenated imidazo[1,2-a]pyridines.
Scientific Research Applications
2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, imidazo[1,2-a]pyridine derivatives are known for their biological activity, including antimicrobial properties . These compounds are also used as fluorescent probes for the determination of mercury and iron ions . In the pharmaceutical industry, they are found in active pharmaceutical ingredients such as zolimidine, zolpidem, and saripidem .
Mechanism of Action
The mechanism of action of 2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways. The direct functionalization of the imidazo[1,2-a]pyridine scaffold is considered one of the most efficient strategies for constructing derivatives with desired biological activities . The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide can be compared with other similar compounds, such as 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine . While both compounds share the imidazo[1,2-a]pyridine scaffold, the presence of different substituents (e.g., bromine at different positions) contributes to their unique chemical properties and biological activities. Other similar compounds include substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which are synthesized through multicomponent condensation reactions .
Properties
Molecular Formula |
C11H12Br2N2O |
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Molecular Weight |
348.03 g/mol |
IUPAC Name |
2-bromo-1-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C11H11BrN2O.BrH/c1-7-3-4-10-13-8(2)11(9(15)5-12)14(10)6-7;/h3-4,6H,5H2,1-2H3;1H |
InChI Key |
KZDRQJQKJJBJDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2C(=O)CBr)C)C=C1.Br |
Origin of Product |
United States |
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